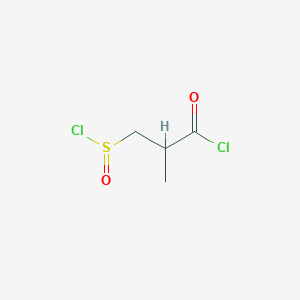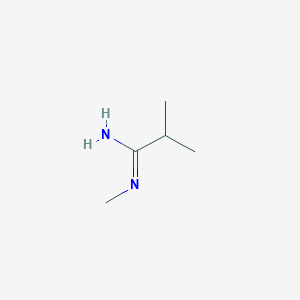
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyphenylethyl, methyl, phenyl, and propionoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyphenylethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.
化学反应分析
Types of Reactions
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl and propionoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学研究应用
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylethyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
相似化合物的比较
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar hydroxyphenyl group but differs in the core structure, which is a triazole ring.
Quinazolinone and Quinazoline Derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Uniqueness
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its specific combination of functional groups and the presence of a pyrrolidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
属性
| 72050-84-1 | |
分子式 |
C22H27NO3 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
[1-(2-hydroxy-2-phenylethyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C22H27NO3/c1-3-21(25)26-22(19-12-8-5-9-13-19)14-15-23(17(22)2)16-20(24)18-10-6-4-7-11-18/h4-13,17,20,24H,3,14-16H2,1-2H3 |
InChI 键 |
RBTPQEWDLFOGFQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCN(C1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)


